molecular formula C10H20O B141047 (+)-Menthol CAS No. 15356-60-2

(+)-Menthol

Cat. No. B141047
CAS RN: 15356-60-2
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-AEJSXWLSSA-N
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Description

(+)-Menthol is a naturally occurring cyclic terpene alcohol that originates from plants of the Lamiaceae family. It is one of the eight possible stereoisomers of menthol, which includes four pairs of enantiomers. (+)-Menthol is known for its cooling characteristics and minty smell, which makes it a significant flavoring additive and a component in various consumer products, including confections, oral-care products, and over-the-counter medicinal products. It is also found in cigarettes, both mentholated and non-mentholated, for its sensory effects. Natural menthol is primarily isolated from Mentha canadensis but can also be synthesized industrially. The global demand for menthol is substantial, with an estimated annual usage of 30-32,000 metric tonnes. Menthol exhibits a range of biological activities, such as antibacterial, antifungal, antipruritic, anticancer, analgesic effects, and can enhance the dermal penetration of pharmaceuticals .

Synthesis Analysis

The synthesis of menthol can be achieved through various industrial processes. The modern preparation of menthol involves traditional pathways such as those developed by Takasago and BASF, as well as a unique dual catalyst system. These methods have their respective advantages and disadvantages, and their applications are significant in the field of perfume manufacture and chemical synthesis due to menthol's unique structure . Additionally, a de novo biosynthesis of (-)-menthol has been realized through microbial fermentation using Saccharomyces cerevisiae, which provides an alternative to plant extraction and addresses issues like seasonal fluctuations and long growth cycles .

Molecular Structure Analysis

The crystal structure of (-)-menthol, which is relevant to the (+)-menthol enantiomer, has been determined through single-crystal X-ray diffraction. (-)-Menthol crystallizes in the trigonal crystal system and has three independent molecules in the asymmetric unit, each forming an infinite column of hydrogen-bonded molecules. The absolute configuration of (-)-menthol is (1R,2S,5R), and this configuration is crucial for its biological and sensory properties .

Chemical Reactions Analysis

Menthol participates in various chemical reactions, one of which is the synthesis of menthol heptanoate through esterification with heptanoic acid. This reaction uses TsOH as a catalyst and zeolite 4A as an absorbent, resulting in a product yield of 80.4%. The structure of the product is confirmed by 1H NMR and GC-MS spectra . Additionally, menthol's antifungal and antitoxigenic activities are influenced by the presence and spatial arrangement of substituents in its structure, as demonstrated by its stereoselective effects on Fusarium verticillioides .

Physical and Chemical Properties Analysis

Menthol's physical properties, such as its high vapor pressure and volatility at room temperature, make it suitable for use as a temporary consolidant in art conservation. Its consolidation efficacy and morphological changes during sublimation have been studied, showing that menthol's effectiveness is influenced by the nature of the substrate it interacts with . In terms of its chemical properties, menthol has been shown to affect the mechanical activity of human colon circular muscle by inhibiting contractions through the blockage of Ca2+ influx, indicating its spasmolytic effects . Moreover, menthol can evoke Ca2+ signals and induce oxidative stress in cancer cells independently of the TRPM8 receptor, suggesting a TRPM8-independent signaling pathway .

Scientific Research Applications

Gastrointestinal Effects

Menthol has been studied for its effects on gastrointestinal function. It reduces the amplitude of spontaneous contractions in the human distal colon, suggesting a role in managing conditions like irritable bowel disease. This action seems to involve the inhibition of Ca2+ influx through L-type Ca2+ channels (Amato, Liotta, & Mulè, 2014).

Athletic Performance

Research has explored the use of menthol as an ergogenic aid in athletic performance. Its application, via methods like mouth rinse or external application, could enhance performance, especially in endurance exercise. However, its effectiveness for speed or strength enhancement remains unclear (Stevens & Best, 2017).

Analgesic Properties

Menthol exhibits notable analgesic properties. It reduces nociceptive behavior and alters neuronal response to pain stimuli. It seems to function by activating Cl− channels and blocking voltage-gated Na+ and Ca2+ channels, thus decreasing neuronal excitability (Pan et al., 2012).

Antitussive Effects

Menthol serves as an effective antitussive (cough suppressant) agent. In a study, menthol inhalation led to a significant reduction in evoked cough, supporting its use in cough remedies (Morice, Marshall, Higgins, & Grattan, 1994).

Skin Penetration Enhancer

Menthol has been identified as a penetration enhancer, improving the delivery of drugs through the skin. This property is attributed to its ability to disrupt the lipid packing of the stratum corneum, facilitating drug permeation (Yang et al., 2016).

Ocular Drug Delivery

Menthol has been examined for its potential in enhancing ocular drug delivery. It significantly improved the penetration of dexamethasone disodium phosphate in the cornea without causing toxic reactions, suggesting its utility in ophthalmic drug delivery systems (Xu et al., 2011).

Safety And Hazards

Menthol is generally considered safe for topical use. However, it can cause skin irritation in some people, especially if used in high concentrations or on sensitive areas of the body. Ingesting menthol can be harmful and can cause symptoms such as abdominal pain, nausea, vomiting, vertigo, dizziness, and in severe cases, even coma or death.


Future Directions

Research into menthol continues to explore its potential uses in medicine and other fields. For example, studies are looking into its potential as an analgesic, as a treatment for certain respiratory conditions, and its effects on nicotine addiction and smoking cessation.


properties

IUPAC Name

(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1
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InChI Key

NOOLISFMXDJSKH-AEJSXWLSSA-N
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Canonical SMILES

CC1CCC(C(C1)O)C(C)C
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Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)O)C(C)C
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Molecular Formula

C10H20O
Record name D,L-MENTHOL
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DSSTOX Substance ID

DTXSID8029733
Record name (1S,2R,5S)-(+)-Menthol
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Molecular Weight

156.26 g/mol
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Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Pellets or Large Crystals, White solid with a minty odor; [OECD SIDS: IUCLID Data Set] White crystalline solid; [Sigma-Aldrich MSDS], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour
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Boiling Point

421 °F at 760 mmHg (NTP, 1992)
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Flash Point

196 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water
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Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°)
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Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992), 0.8 [mmHg]
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Product Name

(+)-Menthol

CAS RN

89-78-1, 15356-60-2, 15356-70-4
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Melting Point

100 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
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Synthesis routes and methods II

Procedure details

Two-hundred and sixteen parts of L-menthol and 43.2 parts of eucalyptus oil were dissolved in 100 parts of ethyl alcohol, and the resultant solution was added with 800 parts of an anhydrous maltose obtained by the method in Example for Reference 3. The resultant was granulated by spraying thereto 105 parts of a peppermint liquor, moisture content of about 50%, with stirring.
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maltose
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Synthesis routes and methods III

Procedure details

A 0.1% 1-menthol solution is prepared by mixing 30 g of ethyl alcohol, 1.2 g of a surface active agent, 145.65 g of distilled water and 0.15 g of menthol. The mixed solution is diluted twice with distilled water to prepare a control solution. A separate test solution is prepared by dissolving 0.15 g of menthyl glucoside in 100 g of distilled water.
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30 g
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0.15 g
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145.65 g
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Name
menthyl glucoside
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0.15 g
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100 g
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Synthesis routes and methods IV

Procedure details

With 1-phenylethylamine neither a satisfactory yield nor an adequate optical purity could be achieved. Quinine yielded enantiomer in good optical purity but poor yield, no yield was indicated for N-methylephedfine With 1,2-diphenylethylamine the yield is satisfactory and the optical purity very good but the reagent, as is also N-methylephedrine is very expensive. Further, it is known that 2,2-dimethylcyclopropanecarboxylic acid can be separated into the enantiomers by the diastereomeric menthyl esters, which can be obtained from the acid chloride with (+) or (-) menthol (U.S. Pat. No. 4,487,956). This process does provide usable yields and optical purities, but is relatively complicated in working up and requires the relatively expensive menthol.
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Synthesis routes and methods V

Procedure details

A sensate composition was prepared by mixing the (3R)-1-menthyl 3-hydroxybutyrate obtained in Example 1 with 1-menthol at a ratio of 1:9 (weight ratio). Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition, and the oral sensory evaluation was carried out also on a 20 ppm aqueous solution of 1-menthol alone as a comparison.
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(3R)-1-menthyl 3-hydroxybutyrate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Menthol
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(+)-Menthol
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(+)-Menthol
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(+)-Menthol
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(+)-Menthol
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(+)-Menthol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.